![molecular formula C14H14ClCuN4S2+ B13840354 copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a copper center coordinated with a benzylsulfanyl group, a pyridinylidenehydrazinylidene moiety, and a sulfidoazanium group, along with a chloride ion. The intricate structure of this compound allows it to participate in a variety of chemical reactions and makes it a subject of study in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride typically involves the coordination of copper ions with the respective ligands under controlled conditions. One common method involves the reaction of copper salts, such as copper(II) chloride, with benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium in an organic solvent like acetonitrile. The reaction is often carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various ligands such as phosphines, amines; reactions are usually conducted in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxides, while reduction can produce copper hydrides. Substitution reactions result in new copper complexes with different ligand environments .
科学的研究の応用
Copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride has a wide range of scientific research applications:
作用機序
The mechanism of action of copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride involves several pathways:
類似化合物との比較
Similar Compounds
Copper(II) sulfate: Another copper-based compound with antimicrobial properties but lacks the complex ligand environment of the target compound.
Copper(I) chloride: Used in similar catalytic applications but has different reactivity due to its oxidation state.
Benzylsulfanyl derivatives: Compounds with similar ligand structures but without the copper center, leading to different chemical properties
Uniqueness
Copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride is unique due to its intricate coordination environment, which imparts specific reactivity and selectivity in chemical reactions. The combination of copper with benzylsulfanyl and pyridinylidenehydrazinylidene ligands provides a versatile platform for various applications in chemistry, biology, and industry .
特性
分子式 |
C14H14ClCuN4S2+ |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride |
InChI |
InChI=1S/C14H14N4S2.ClH.Cu/c1-12(14-9-5-6-10-15-14)16-17-18(19)20-11-13-7-3-2-4-8-13;;/h2-10H,11H2,1H3;1H;/q;;+2/p-1/b16-12-,18-17?;; |
InChIキー |
XQCBUIJTIZLQGB-WVFHXJQYSA-M |
異性体SMILES |
C/C(=N/N=[N+]([S-])SCC1=CC=CC=C1)/C2=CC=CC=N2.[Cl-].[Cu+2] |
正規SMILES |
CC(=NN=[N+]([S-])SCC1=CC=CC=C1)C2=CC=CC=N2.[Cl-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


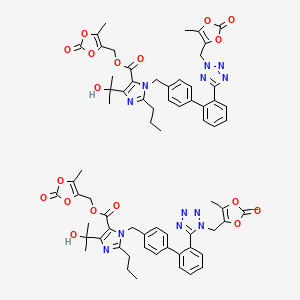
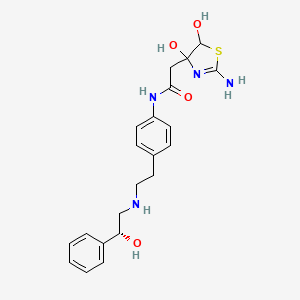
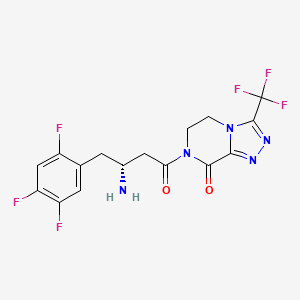
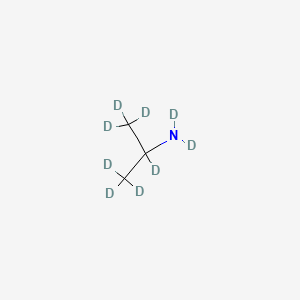
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
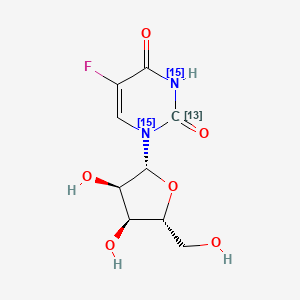
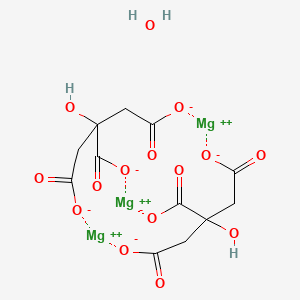

![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)

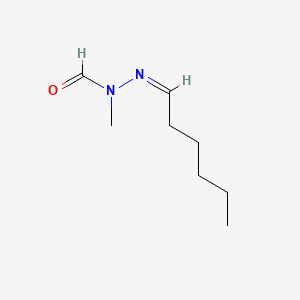
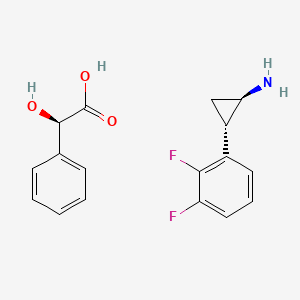
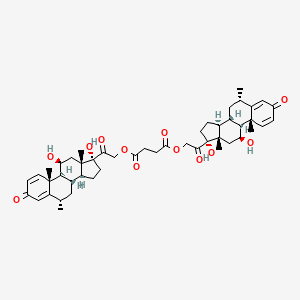
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
